Alprenolol tartrate, (S)-

Description

Historical Context of Alprenolol (B1662852) Discovery and the Significance of its Stereoisomers in Pharmacological Inquiry

The journey to understanding and manipulating the sympathetic nervous system's control of cardiac function is a cornerstone of modern pharmacology. The story of β-blockers began with the revolutionary concept of targeting the reduction of myocardial oxygen demand. researchgate.net This idea, championed by Sir James Black, was a departure from the prevailing focus on increasing oxygen supply through vasodilation. researchgate.net Inspired by Ahlquist's 1948 differentiation of adrenergic receptors into α and β subtypes, Black sought a compound that could block the excitatory effects on the heart mediated by β-receptors. revespcardiol.org

The first compound identified with β-blocking properties was dichloroisoproterenol (B1670464) (DCI) in the 1950s. wikipedia.org While DCI itself was not clinically viable, it provided a crucial chemical scaffold. This led to the development of pronethalol, which was introduced in 1962 but was soon withdrawn due to side effects. wikipedia.org Further refinement of this chemical structure by Black and his team at Imperial Chemical Industries (ICI) resulted in the synthesis of propranolol (B1214883), a non-selective β-blocker launched in 1965 that became a landmark therapeutic agent. revespcardiol.org

Shortly after the advent of propranolol, another non-selective β-blocker, alprenolol, was developed. patsnap.com Alprenolol, also known as Aptin or Apllobal, was developed in the mid-20th century and was used for conditions such as angina pectoris and cardiac arrhythmias. patsnap.com A key aspect of early pharmacological investigations into alprenolol and other β-blockers was the recognition of their stereochemistry. These molecules possess a chiral center, meaning they exist as two non-superimposable mirror images, or enantiomers. It was quickly discovered that the biological activity of alprenolol resided almost exclusively in one of its enantiomers, the (S)-(-) form. mdpi.com This stereoselectivity became a critical area of pharmacological inquiry, highlighting that the three-dimensional structure of a drug is paramount for its interaction with its biological target.

Conceptual Framework of Chirality in Beta-Adrenergic Receptor Ligand-Target Interactions

The principle of chirality is fundamental to understanding the interaction between drugs and their receptors. Receptors, being composed of chiral amino acids, present a specific three-dimensional architecture. This structural specificity means that they can differentiate between the enantiomers of a chiral ligand, much like a hand fits into a specific glove. This interaction is often highly stereoselective, with one enantiomer exhibiting significantly higher affinity and/or efficacy than the other.

In the case of β-adrenergic receptors, the binding pocket is exquisitely sensitive to the spatial arrangement of the functional groups on the ligand. For aryloxypropanolamine β-blockers like alprenolol, the hydroxyl group on the propanolamine (B44665) side chain is a critical determinant of binding. The (S)-enantiomer orients this hydroxyl group in a way that allows for a crucial hydrogen bond interaction with a specific asparagine residue within the receptor's binding site. The (R)-enantiomer, with its opposite configuration, cannot form this key interaction with the same precision, resulting in a much weaker binding affinity.

This stereospecificity is not merely a matter of binding affinity; it translates directly to pharmacological activity. Studies have consistently demonstrated that the β-blocking potency of alprenolol resides almost entirely in the (S)-enantiomer. In fact, the (S)-isomer of alprenolol is reported to be approximately 100 times more potent in its β-blocking activity than the (R)-isomer. mdpi.com This dramatic difference underscores the importance of chirality in drug design and the necessity of studying the pharmacological properties of individual enantiomers.

Table 1: Stereoselectivity of Alprenolol at β-Adrenergic Receptors

| Enantiomer | Relative Potency | Receptor Interaction |

| (S)-Alprenolol | High (approx. 100-fold > (R)-Alprenolol) | Optimal fit in the β-adrenergic receptor binding pocket, allowing for key interactions. |

| (R)-Alprenolol | Low | Poor fit, resulting in significantly reduced binding affinity and pharmacological activity. |

Role of (S)-Alprenolol Tartrate as a Research Probe in Receptor Pharmacology and Medicinal Chemistry

The high affinity and stereospecificity of (S)-alprenolol have made it an invaluable tool in the field of receptor pharmacology. The tartrate salt form is often used to improve its solubility and handling in research settings.

One of the most significant applications of (S)-alprenolol has been in the form of its radiolabeled counterpart, specifically tritiated alprenolol ((-)-[³H]alprenolol). This radioligand has been instrumental in the direct identification and characterization of β-adrenergic receptors in various tissues. By measuring the binding of (-)-[³H]alprenolol to cell membranes, researchers have been able to quantify the density of β-adrenergic receptors, determine their binding affinities for various drugs, and explore the kinetics of ligand-receptor interactions. For instance, early studies used (-)-[³H]alprenolol to identify and characterize β-adrenergic receptors in canine myocardium and human lymphocytes, demonstrating the stereospecific nature of the binding. researchgate.netnih.gov

The dissociation constant (K D) of (-)-alprenolol for β-adrenergic receptors, as determined by these binding studies, is in the nanomolar range, highlighting its high affinity. researchgate.netnih.gov The clear distinction in binding affinity between the (-) and (+) isomers in these assays provided definitive proof of the stereoselective nature of the receptor.

Table 2: Research Applications of (S)-Alprenolol Tartrate

| Application Area | Specific Use of (S)-Alprenolol Tartrate | Key Research Findings |

| Receptor Binding Assays | As the radioligand (-)-[³H]alprenolol to quantify and characterize β-adrenergic receptors. | Enabled the determination of receptor density (Bmax) and binding affinity (KD) in various tissues. Confirmed the high stereoselectivity of the receptor. |

| Biased Agonism Studies | To investigate ligand-directed signaling at β-adrenergic receptors. | Found to be a biased agonist, stimulating β-arrestin-mediated pathways independently of G-protein activation. |

| Neuropharmacology Research | As a pharmacological tool to probe the role of β-adrenergic and serotonin (B10506) receptors in the central nervous system. | Shown to potentiate the effects of certain drugs on sensorimotor function, suggesting a complex interplay between neurotransmitter systems. |

More recently, research has moved beyond simple receptor occupancy to explore the concept of "biased agonism" or "functional selectivity." This theory posits that a ligand can stabilize different conformations of a receptor, leading to the activation of distinct downstream signaling pathways. (S)-Alprenolol has emerged as a key tool in this area of research. Studies have shown that while it acts as a classical antagonist at the G-protein signaling pathway, it can simultaneously act as an agonist for β-arrestin-mediated signaling. nih.gov This discovery of alprenolol as a biased agonist has profound implications for the development of new drugs with more specific and potentially safer profiles. nih.gov

In addition to its use in studying receptor structure and function, (S)-alprenolol has also been employed as a pharmacological probe in more complex physiological studies. For example, its ability to also act as a serotonin 5-HT1A receptor antagonist has been utilized in neuroscience research to investigate the interplay between the adrenergic and serotonergic systems in modulating behaviors and the effects of psychoactive drugs.

Properties

CAS No. |

16768-36-8 |

|---|---|

Molecular Formula |

C19H29NO8 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

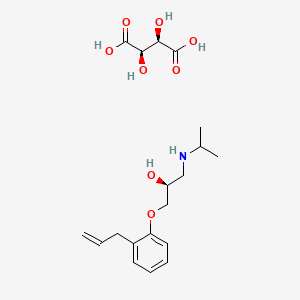

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1 |

InChI Key |

MADUQKMQKQDWJH-APBURCQWSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Other CAS No. |

16768-36-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alprenolol tartrate, (S)-; (S)-Alprenolol tartrate; l-Alprenolol bitartrate; |

Origin of Product |

United States |

Stereochemical Considerations and Synthetic Methodologies

Importance of Enantiomeric Purity in Elucidating Stereospecific Pharmacological Mechanisms

The pharmacological activity of many chiral drugs is often confined to one of its enantiomers, while the other may exhibit significantly lower potency, different effects, or even toxicity. In the case of the β-blocker alprenolol (B1662852), the β-blocking activity resides almost exclusively in the (S)-enantiomer. Research has demonstrated that the (S)-isomer of alprenolol is approximately 100 times more potent in its β-blocking action than the (R)-isomer. This pronounced stereospecificity highlights the three-dimensional nature of drug-receptor interactions, where a precise molecular arrangement is necessary for optimal binding and subsequent biological response.

The use of enantiomerically pure (S)-Alprenolol is therefore crucial for accurately elucidating its stereospecific pharmacological mechanisms. Studying the pure enantiomer allows researchers to investigate the specific interactions with β-adrenergic receptors without the confounding influence of the less active (R)-enantiomer. This clarity is essential for understanding the drug's mechanism of action, for structure-activity relationship (SAR) studies, and for the rational design of new, more selective therapeutic agents. The significant difference in potency between the enantiomers underscores the necessity of asymmetric synthesis to produce single-enantiomer drugs, ensuring that the therapeutic effect is maximized while minimizing potential off-target effects or metabolic burden associated with the inactive enantiomer.

Asymmetric Synthesis Strategies for (S)-Alprenolol Tartrate and its Precursors

The synthesis of enantiomerically pure (S)-Alprenolol tartrate necessitates the use of asymmetric synthesis techniques. These strategies are designed to control the formation of the chiral center, leading to a preponderance of the desired (S)-enantiomer. Key approaches include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse.

A common strategy for synthesizing chiral β-amino alcohols, the core structure of (S)-Alprenolol, involves the asymmetric alkylation of a carbonyl compound attached to a chiral auxiliary. For instance, Evans oxazolidinone auxiliaries are widely used for this purpose. The synthesis would typically begin by acylating the chiral oxazolidinone with a suitable carboxylic acid derivative. Deprotonation of this N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA), generates a stereochemically defined enolate. The chiral auxiliary sterically hinders one face of the enolate, directing the approach of an electrophile to the opposite face. Subsequent alkylation with a precursor containing the 2-allylphenoxy moiety would install the side chain with a high degree of diastereoselectivity. Finally, removal of the chiral auxiliary would yield the desired chiral intermediate, which can then be converted to (S)-Alprenolol.

Another well-established chiral auxiliary is pseudoephedrine. When used in asymmetric alkylation reactions, amides derived from pseudoephedrine can provide high levels of stereocontrol. Similar to the Evans auxiliary approach, a pseudoephedrine amide of an appropriate carboxylic acid can be enolized and then alkylated to introduce the necessary side chain, with the chiral auxiliary directing the stereochemical outcome of the reaction.

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric Aldol and Alkylation Reactions | Forms a rigid bicyclic chelate with the metal enolate, providing excellent stereocontrol. |

| Pseudoephedrine | Asymmetric Alkylation of Carboxylic Acid Derivatives | High crystallinity of derivatives can aid in purification; provides high diastereoselectivity. |

Asymmetric Catalysis in Stereoselective Bond Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Transition metal-catalyzed asymmetric hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones, imines, and olefins. For the synthesis of (S)-Alprenolol, a key precursor is a chiral amino alcohol. This can be obtained through the asymmetric hydrogenation of an α-amino ketone.

Ruthenium and rhodium complexes with chiral phosphine ligands are among the most effective catalysts for this transformation. For example, a catalyst system such as [RuCl2((S)-BINAP)] can be used to hydrogenate an appropriate α-amino ketone precursor to the corresponding (S)-amino alcohol with high enantioselectivity. The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the carbonyl group. This method offers a direct and efficient route to the chiral core of (S)-Alprenolol.

| Catalyst System | Substrate Type | Typical Enantioselectivity |

| Ru-BINAP Complexes | α-Amino Ketones | High (often >95% ee) |

| Rh-DIPAMP Complexes | α-(Acylamino)acrylic acids | High (often >95% ee) |

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. This field has emerged as a third pillar of catalysis, alongside transition metal catalysis and biocatalysis. For the synthesis of β-blockers, organocatalytic methods can be applied to create the key chiral center.

An example of an organocatalytic approach relevant to the synthesis of (S)-Alprenolol is the L-proline-catalyzed α-aminoxylation of an aldehyde. This reaction can be used to install a hydroxyl group and an amino group precursor in a stereocontrolled manner. While a direct application to alprenolol synthesis is not extensively documented, the synthesis of the related β-blocker (S)-propranolol has been achieved using this methodology with high enantiomeric excess (>98% ee). This suggests that a similar strategy could be adapted for the synthesis of (S)-Alprenolol precursors.

Chemoenzymatic Synthesis and Biocatalytic Resolution

Chemoenzymatic synthesis and biocatalytic resolution leverage the high selectivity of enzymes to achieve enantiomerically pure compounds. These methods are often performed under mild conditions and can provide excellent enantioselectivity.

A prominent strategy for the synthesis of (S)-Alprenolol involves the lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate, such as 1-chloro-3-(2-allylphenoxy)propan-2-ol. In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase can catalyze the acylation of the (R)-enantiomer of the chlorohydrin, leaving the desired (S)-chlorohydrin unreacted. The acylated (R)-enantiomer can then be easily separated from the unreacted (S)-enantiomer.

Alternatively, a chemoenzymatic route can start from an optically pure building block. For instance, the synthesis of (S)-Alprenolol can be achieved starting from an enantiopure glycidyl precursor. If the synthesis naturally leads to the (R)-enantiomer, a chemical inversion step, such as a Mitsunobu reaction or conversion to a mesylate followed by nucleophilic substitution with inversion of configuration, can be employed to obtain the desired (S)-enantiomer. This combination of enzymatic resolution or use of a chiral starting material with subsequent chemical transformations provides a versatile and efficient pathway to enantiopurified (S)-Alprenolol.

| Enzymatic Method | Substrate | Principle | Outcome for (S)-Alprenolol Synthesis |

| Lipase-catalyzed Kinetic Resolution | Racemic 1-chloro-3-(2-allylphenoxy)propan-2-ol | Selective acylation of one enantiomer | Isolation of unreacted (S)-chlorohydrin |

| Asymmetric Bioreduction | Prochiral Ketone | Enantioselective reduction to a chiral alcohol | Direct formation of an enantiomerically enriched precursor |

Enantiomeric Resolution Techniques for Alprenolol Racemate

The separation of racemic alprenolol into its individual enantiomers, (S)-Alprenolol and (R)-Alprenolol, is a critical process in stereochemistry, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.govnih.gov Enantiomeric resolution refers to the processes used to separate these racemic mixtures. wikipedia.org Two primary strategies exist for obtaining single enantiomers: asymmetric synthesis, which aims to produce only the desired enantiomer, and the chiral separation of racemates. nih.gov While asymmetric synthesis can offer a higher theoretical yield, enantioseparation is often more practical and convenient due to the availability of numerous separation techniques. nih.gov

Common methods for the resolution of alprenolol and other β-blocker racemates include:

Crystallization of Diastereomeric Salts: This classic technique involves reacting the racemic mixture (e.g., alprenolol, which is a base) with a chiral resolving agent (an acid) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. wikipedia.org Once separated, the desired enantiomer is recovered by removing the chiral resolving agent. wikipedia.org Tartaric acid is a common chiral resolving agent used in this process. wikipedia.org

Chromatographic Methods: Chromatographic techniques are widely employed for both analytical and preparative-scale enantioseparation. These methods utilize a chiral environment to differentiate between the enantiomers. This is typically achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. nih.govnih.gov Direct methods using CSPs are generally preferred as they involve less sample manipulation. nih.gov

Enzymatic Resolution: This method leverages the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer in the racemic mixture. This transforms one enantiomer into a different compound, which can then be easily separated from the unreacted enantiomer by conventional methods like chromatography or extraction.

Advanced Analytical Methodologies for Enantiomeric Excess and Absolute Configuration Determination

Determining the enantiomeric purity (or enantiomeric excess) and the absolute configuration of the separated enantiomers is essential. A variety of advanced analytical techniques are available for this purpose.

Chiral HPLC is a powerful and widely used technique for separating and quantifying the enantiomers of alprenolol. nih.govresearchgate.net The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govchromatographyonline.com Polysaccharide derivatives and macrocyclic glycopeptides are common types of CSPs used for separating β-blockers. nih.govnih.gov The mobile phase composition, including the type of organic modifier and the presence of additives, is optimized to achieve the best resolution. nih.govresearchgate.net

Two HPLC methods have been presented to separate and quantitate (±)-Alprenolol. researchgate.net The first utilizes a chiral column to physically separate the enantiomers in approximately 25 minutes. researchgate.net A second, faster method uses an achiral column coupled with a polarimetric detector to quantify (-)-Alprenolol in 10 minutes without physical separation. researchgate.net In one study, the elution of (-)-Alprenolol and (+)-Alprenolol was observed at approximately 19 and 21 minutes, respectively, using a chiral column with fluorescence detection. researchgate.netresearchgate.net

| Column (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |

| Chirobiotic V | Methanol / Acetic Acid / Triethylamine (100/0.20/0.15 v/v/v) | 0.5 | UV | Not specified for Alprenolol | nih.gov |

| Chiral Column | Acetonitrile:Methanol:Triethylamine:Acetic Acid (98:2:0.2:0.4 v/v) | Not Specified | Photometric / Fluorescence | ~19 min for (-)-Alprenolol, ~21 min for (+)-Alprenolol | researchgate.netresearchgate.net |

| Chirex 3022 | Hexane:Dichloromethane:Ethanol:Trifluoroacetic Acid (55:40:5:0.25 v/v/v/v) | Not Specified | UV (254 nm) | Not specified for Alprenolol | gazi.edu.tr |

Chiral Gas Chromatography is another effective chromatographic technique for enantioseparation, particularly for volatile compounds. nih.govchromatographyonline.com For non-volatile analytes like alprenolol, derivatization is typically required to increase their volatility and thermal stability. The separation is achieved using capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins. chromatographyonline.comgcms.cz The addition of these derivatized cyclodextrin macromolecules to common stationary phases creates columns with the ability to separate many enantiomers. gcms.cz

Capillary Electrophoresis (CE) has emerged as a high-efficiency separation technique for chiral analysis. mat-test.com In CE, enantiomers are separated based on their differential mobility in an electric field. mdpi.com To achieve chiral recognition, a chiral selector is added to the background electrolyte (BGE). nih.gov Cyclodextrins and their derivatives are the most widely used chiral selectors for β-blockers due to their excellent chiral recognition capabilities. mdpi.commdpi.com Factors such as the type and concentration of the chiral selector, buffer pH, and temperature significantly influence the separation efficiency. mdpi.comnih.gov

One study described the sweeping of alprenolol enantiomers in CE using sulfated β-cyclodextrin as a chiral selector, achieving a concentration improvement of over 100-fold. nih.gov Another study successfully separated and concentrated R- and S-alprenolol using a mixture of alpha-cyclodextrin and sulfated beta-cyclodextrin in the electrolyte. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a mode of CE that uses surfactants (micelles) as a pseudostationary phase. nih.gov In chiral MEKC, either a chiral surfactant is used to form the micelles, or a chiral selector is added to the buffer containing achiral micelles. This technique is also effective for separating enantiomers of drugs like alprenolol. researchgate.net

Spectroscopic methods are indispensable for determining the absolute configuration (the actual 3D arrangement of atoms) and for confirming the enantiomeric purity of a sample. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the stereochemistry of a molecule and provides a unique spectrum for each enantiomer. chemrxiv.orgnih.gov The CD spectrum can be used to determine the absolute configuration of a molecule by comparing the experimental spectrum to that of a known standard or to spectra predicted by computational methods. nih.gov It can also be used to determine enantiomeric excess. nih.gov

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, chiral NMR techniques can. nih.gov This is achieved by using a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). nih.gov

Chiral Solvating Agents (CSAs): When a CSA is added to a solution of a racemic mixture, it forms transient, diastereomeric complexes with each enantiomer. These complexes have slightly different magnetic environments, resulting in separate signals for each enantiomer in the NMR spectrum. missouri.edu The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.

Chiral Derivatizing Agents (CDAs): The racemic compound is reacted with an enantiomerically pure CDA to form a covalent pair of diastereomers. mdpi.com These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric excess. This method can also be used to assign the absolute configuration, for instance, by using Mosher's acid or α-methoxyphenylacetic acid (MPA) as the CDA and analyzing the resulting chemical shift differences. mdpi.com

Molecular Pharmacology and Receptor Interaction Dynamics

Beta-Adrenergic Receptor Subtype Selectivity and Affinity Profiling of (S)-Alprenolol Tartrate

(S)-Alprenolol is a non-selective beta-adrenergic receptor antagonist, meaning it does not show significant preference for any of the three main beta-adrenergic receptor subtypes (β1, β2, and β3). medchemexpress.comdrugbank.com This characteristic has been confirmed through various binding affinity studies. The affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with a lower value indicating a higher binding affinity.

Binding affinity studies for (S)-Alprenolol tartrate have been conducted on whole Chinese Hamster Ovary (CHO) cells expressing human β1, β2, and β3 adrenergic receptors, using [3H]CGP 12177 as the radioligand. The results of these studies demonstrate the non-selective nature of alprenolol's binding. ncats.io

| Receptor Subtype | Log Kd | Kd (nM) |

| β1-Adrenergic Receptor | -7.95 | 11.22 |

| β2-Adrenergic Receptor | -9.3 | 0.50 |

| β3-Adrenergic Receptor | -6.86 | 138.04 |

This data is derived from Log Kd values and converted to Kd values in nanomolars (nM) for ease of comparison. ncats.io

β1-Adrenergic Receptor Binding and Functional Interactions

(S)-Alprenolol tartrate exhibits high affinity for the β1-adrenergic receptor, which is predominantly found in cardiac tissue. humanitas.net Its interaction with this receptor subtype is that of an antagonist. ncats.io This means that it binds to the receptor but does not activate it, thereby blocking the binding of endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862). drugbank.comhumanitas.net This antagonistic action at β1-adrenergic receptors is a key mechanism of its pharmacological effects. In studies using canine myocardium, the dissociation constant (KD) of (-)-alprenolol for beta-adrenergic receptors was determined to be in the range of 7-11 nM. nih.govresearchgate.net

β2-Adrenergic Receptor Binding and Functional Interactions

Similar to its interaction with β1 receptors, (S)-Alprenolol tartrate acts as an antagonist at β2-adrenergic receptors. ncats.io These receptors are widely distributed in various tissues, including bronchial smooth muscle and blood vessels. The binding affinity of (S)-Alprenolol for β2 receptors is comparable to, and in some studies shown to be slightly higher than, its affinity for β1 receptors. ncats.io The antagonistic effect at β2 receptors prevents the relaxation of smooth muscle that would normally be induced by adrenergic agonists.

β3-Adrenergic Receptor Binding and Functional Interactions

(S)-Alprenolol tartrate also functions as an antagonist at the β3-adrenergic receptor, although its affinity for this subtype is considerably lower compared to β1 and β2 receptors. ncats.io β3-adrenergic receptors are primarily located in adipose tissue and are involved in the regulation of lipolysis and thermogenesis. drugbank.com The antagonistic action of (S)-Alprenolol at these receptors blocks the metabolic effects mediated by endogenous catecholamines.

Ligand Binding Kinetics and Thermodynamics at Beta-Adrenergic Receptors

The interaction of (S)-Alprenolol tartrate with beta-adrenergic receptors is characterized by rapid and reversible binding. nih.govresearchgate.net This has been demonstrated in studies using radiolabeled (-)-[3H]alprenolol. In canine myocardium, the binding was found to be rapid, with a half-life (t1/2) of less than 30 seconds, and rapidly reversible, with a t1/2 of less than 15 seconds. nih.govresearchgate.net Similarly, in human lymphocytes, the binding was rapid (t1/2 < 30 s) and rapidly reversible (t1/2 < 3 min) at 37°C. nih.govduke.edu

Quantitative Radioligand Binding Assays (Saturation and Competition Studies)

Radioligand binding assays are fundamental in characterizing the interaction of a ligand with its receptor. nih.gov These assays typically involve the use of a radioactively labeled form of the ligand, such as (-)-[3H]alprenolol.

Saturation Binding Assays: These experiments are performed to determine the total number of receptors in a given tissue or cell preparation (Bmax) and the dissociation constant (Kd) of the radioligand. uam.esumich.eduumich.edu In these assays, increasing concentrations of the radiolabeled ligand are incubated with the receptor preparation until saturation is reached, meaning all the receptors are occupied.

In studies with human lymphocytes, saturation binding experiments with (-)-[3H]alprenolol demonstrated a saturable binding process with a Bmax of 75 +/- 12 fmol bound/mg protein, which corresponds to approximately 2,000 receptor sites per cell. nih.govduke.edu Half-maximal saturation was achieved at a concentration of 10 nM, providing an estimate of the dissociation constant (Kd). nih.gov In canine myocardium, the binding sites were also found to be saturable, binding 0.35 pmol of (-)-[3H]alprenolol per mg of membrane protein. nih.govresearchgate.net

Competition Binding Assays: In these assays, a fixed concentration of the radiolabeled ligand is co-incubated with varying concentrations of an unlabeled competing ligand. This allows for the determination of the affinity (Ki) of the unlabeled ligand for the receptor.

Competition studies with (-)-[3H]alprenolol have shown that other beta-adrenergic agonists and antagonists can compete for the binding sites in a manner that reflects their known affinities. For example, the beta-adrenergic antagonist (-)-propranolol potently competes for the binding sites, with a half-maximal inhibition of binding at 9 nM in human lymphocytes. nih.gov Beta-adrenergic agonists also compete for these sites, with the order of potency being (-)-isoproterenol > (-)-epinephrine > (-)-norepinephrine. nih.govnih.gov These findings are consistent with the established pharmacology of beta-adrenergic receptors.

Receptor Occupancy and Dissociation Rate Constant Determination

Receptor occupancy refers to the fraction of receptors that are bound by a ligand at any given time. This is a crucial factor in determining the pharmacological effect of a drug. The dissociation rate constant (k-1 or koff) is a measure of how quickly a ligand unbinds from its receptor. A lower dissociation rate constant indicates a longer residence time of the ligand on the receptor.

The rapid reversibility of (-)-[3H]alprenolol binding observed in kinetic studies indicates a relatively high dissociation rate. nih.govresearchgate.netnih.gov The half-life of dissociation (t1/2) can be used to calculate the dissociation rate constant. For instance, a t1/2 of less than 15 seconds in canine myocardium suggests a rapid off-rate. nih.govresearchgate.net The determination of these kinetic parameters is essential for a complete understanding of the dynamic interactions between (S)-Alprenolol tartrate and beta-adrenergic receptors.

G Protein-Coupled Receptor (GPCR) Signaling Modulation by (S)-Alprenolol Tartrate

(S)-Alprenolol modulates β-AR signaling through a sophisticated mechanism that deviates from the classical model of competitive antagonism. It can selectively activate certain downstream pathways while inhibiting others, a hallmark of biased agonism.

The functional profile of (S)-Alprenolol is multifaceted and highly dependent on the specific receptor subtype, its conformational state, and the cellular context.

Antagonist Profile : (S)-Alprenolol is fundamentally characterized as a potent, non-selective β-AR antagonist. caymanchem.com It competitively blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to β1- and β2-adrenergic receptors. drugbank.comcvpharmacology.com Studies using radiolabeled (-) [3H]alprenolol were instrumental in the direct identification of β-adrenergic receptors in cardiac tissue and human lymphocytes, confirming its high affinity for these sites. nih.govnih.govresearchgate.netduke.edu Its dissociation constant (Kd) for cardiac β-ARs is approximately 7-11 nM. nih.govresearchgate.netpnas.org

Inverse Agonist Profile : In systems where β-adrenergic receptors exhibit constitutive (agonist-independent) activity, (S)-Alprenolol acts as an inverse agonist. It can suppress the basal level of Gs protein signaling, leading to a reduction in intracellular cyclic AMP (cAMP). This demonstrates that its binding can stabilize an inactive receptor conformation, actively turning off baseline signaling.

Partial Agonist Profile : Research on ferret ventricular myocardium has revealed that (-)-alprenolol can also act as a non-conventional partial agonist with a low intrinsic activity of 0.1 (compared to the full agonist isoprenaline). nih.govnih.gov This partial agonism is observed when interacting with a low-affinity state of the β1-adrenoceptor, whereas it behaves as a pure antagonist against the high-affinity state stimulated by isoprenaline. nih.govnih.gov

(S)-Alprenolol is a prominent example of a biased ligand, meaning it preferentially directs receptor signaling toward specific intracellular pathways. While it antagonizes the canonical Gs protein-mediated pathway, it simultaneously promotes G protein-independent signaling through β-arrestin.

The primary function of β-AR activation by agonists is coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cAMP. cvpharmacology.com (S)-Alprenolol effectively blocks this interaction. However, studies have shown that alprenolol (B1662852), along with carvedilol, is unique among many β-blockers in its ability to promote a receptor conformation that induces β-arrestin recruitment and signaling, independent of G protein activation. nih.govnih.gov This demonstrates a clear signaling bias away from the Gs/cAMP pathway and toward the β-arrestin pathway. nih.govnih.gov While some biased agonists have been shown to induce a switch in G protein coupling (e.g., from Gs to Gi), the characterized bias for alprenolol focuses on the Gs-versus-β-arrestin axis. nih.govduke.edu

The signaling bias of (S)-Alprenolol results in a distinct pattern of downstream pathway modulation, characterized by the inhibition of canonical pathways and the activation of non-canonical ones.

cAMP Accumulation : As a competitive antagonist and inverse agonist at β-ARs, (S)-Alprenolol effectively inhibits agonist-stimulated cAMP production. nih.gov In experimental models with high receptor expression and constitutive activity, it can also decrease basal cAMP levels. While some studies note a very weak activation of Gs-dependent adenylyl cyclase, this effect is considered to have very low potency. nih.gov

ERK Phosphorylation : In contrast to its inhibition of the cAMP pathway, alprenolol actively stimulates the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). nih.govpnas.org This G protein-independent signaling cascade is initiated by the alprenolol-bound β1-AR. nih.govnih.gov The mechanism requires phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which facilitates the recruitment of both β-arrestin 1 and β-arrestin 2. nih.gov The β-arrestin scaffold then mediates the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the ERK pathway. nih.govnih.govpnas.org This effect has been observed in both cell culture and in vivo in the heart. nih.gov A portion of the β-arrestin-mediated ERK signal appears to be independent of EGFR transactivation. nih.gov

Akt Signaling : Alprenolol has also been shown to modestly activate the phosphorylation of Akt (also known as protein kinase B), suggesting it can engage cell survival signaling pathways. pnas.org

Allosteric Modulation and Receptor-Ligand Cooperativity Mechanisms of (S)-Alprenolol Tartrate

(S)-Alprenolol is primarily classified as a competitive orthosteric antagonist, meaning it binds to the same site as endogenous catecholamines. nih.govresearchgate.netnih.gov There is currently no strong evidence to suggest it functions as an allosteric modulator, which would involve binding to a topographically distinct site on the receptor.

However, the interaction of (S)-Alprenolol with β-ARs does exhibit a form of receptor-ligand cooperativity related to different conformational states of the receptor. Studies have identified high- and low-affinity states of the β1-adrenoceptor. nih.govnih.gov (S)-Alprenolol displays different pharmacological properties at these states, acting as a pure antagonist at the high-affinity state targeted by agonists like isoprenaline, but as a partial agonist at the low-affinity state. nih.govnih.gov This indicates that the receptor's conformation influences the functional effect of the bound ligand, a key principle of receptor-ligand cooperativity.

Comparative In Vitro Receptor Pharmacology of (S)-Alprenolol Tartrate with Other Beta-Adrenergic Ligands

The pharmacological properties of (S)-Alprenolol can be better understood when compared to other β-blockers. These comparisons highlight differences in receptor affinity, selectivity, and functional potency.

(S)-Alprenolol is non-selective, binding with high affinity to both β1- and β2-adrenergic receptors. caymanchem.comdrugbank.com Its binding affinity is comparable to that of propranolol (B1214883) but shows higher affinity for the β2 subtype. In contrast, agents like metoprolol (B1676517) and atenolol (B1665814) are cardioselective, with a higher affinity for the β1 receptor.

The table below summarizes the binding affinities of alprenolol and other selected β-blockers for human β-adrenergic receptors.

| Compound | β1-AR Kd (nM) | β2-AR Kd (nM) | β3-AR Kd (nM) | Reference |

|---|---|---|---|---|

| Alprenolol | 15 | 0.91 | 117 | caymanchem.com |

| Propranolol | 9 (Kd) | - | - | nih.govduke.edu |

| Isoproterenol | - | - | - | |

| Metoprolol | - | - | - | |

| Atenolol | - | - | - |

Functional antagonist potency is often measured as a pKB or pA2 value, which represents the negative logarithm of the antagonist's dissociation constant. Higher values indicate greater potency. A study on ferret ventricular myocardium provided a direct comparison of the antagonist potencies of several β-blockers against the agonist isoprenaline.

The table below details the functional antagonist potencies (pKB) at the β1-adrenoceptor.

| Compound | Antagonist Potency (pKB) vs. Isoprenaline | Reference |

|---|---|---|

| (-)-Alprenolol | 8.5 | nih.govnih.gov |

| (-)-Propranolol | 8.6 | nih.govnih.gov |

| (-)-Pindolol | 8.8 | nih.govnih.gov |

| Metoprolol | 7.7 | nih.govnih.gov |

| Atenolol | 6.9 | nih.govnih.gov |

| Carvedilol | 8.3 | nih.govnih.gov |

Analysis of Signaling Pathway Modulation Profiles Across Different Ligands

(S)-Alprenolol, a non-selective β-adrenoceptor antagonist, demonstrates a nuanced ability to modulate signaling pathways that extends beyond simple receptor blockade. medchemexpress.commedchemexpress.com While traditionally viewed as an antagonist of G protein-mediated signaling, research has unveiled its capacity to act as a biased ligand, selectively activating pathways independent of G proteins. This is particularly evident in its interaction with the β1-adrenergic receptor (β1AR).

Studies have shown that certain β-blockers, including alprenolol and carvedilol, can stimulate β-arrestin-dependent signaling pathways. nih.govnih.gov Specifically, alprenolol has been found to induce the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent activation of the downstream ERK (extracellular signal-regulated kinase) pathway. nih.gov This action is distinct from the classical pathway initiated by β-agonists, which involves G protein coupling and adenylyl cyclase activation. nih.govclinpgx.org

The mechanism for this G protein-independent signaling involves the recruitment of β-arrestin to the alprenolol-occupied β1AR. nih.govwilddata.cn This process requires the phosphorylation of the receptor at consensus sites for G protein-coupled receptor kinases (GRKs). The resulting complex of the receptor, β-arrestin, and Src kinase leads to the activation of matrix metalloproteinases (MMPs), which then cleave pro-heparin-binding EGF (pro-HB-EGF), releasing mature HB-EGF to activate the EGFR. nih.gov

This biased agonism distinguishes (S)-Alprenolol from other ligands. For instance, while a traditional agonist like dobutamine (B195870) activates both G protein-dependent and β-arrestin-dependent signaling, alprenolol selectively stimulates the β-arrestin-mediated transactivation of the EGFR without engaging G protein signaling. nih.gov This highlights the pluridimensionality of ligand efficacy, where a compound can be an antagonist in one pathway while acting as an agonist in another.

Table 1: Signaling Pathway Modulation by Different β-Adrenergic Receptor Ligands

| Ligand | Primary Receptor Target | G Protein-Mediated Pathway (e.g., Adenylyl Cyclase) | β-Arrestin-Mediated Pathway (e.g., EGFR Transactivation) |

|---|---|---|---|

| (S)-Alprenolol | β1AR / β2AR | Antagonist | Agonist nih.govnih.gov |

| Carvedilol | β1AR / β2AR | Antagonist | Agonist nih.govnih.gov |

| Isoproterenol | β1AR / β2AR | Agonist nih.govduke.edu | Agonist |

| Dobutamine | β1AR | Agonist | Agonist nih.gov |

| Propranolol | β1AR / β2AR | Antagonist nih.gov | No significant activation |

Enantiomeric Comparisons of Alprenolol (R- vs. S-forms) in Receptor Interaction

The interaction of alprenolol with β-adrenergic receptors is highly stereospecific, with the (S)-enantiomer (also referred to as the (-)-isomer or l-alprenolol) exhibiting significantly greater potency than the (R)-enantiomer ((+)-isomer). nih.govresearchgate.net This stereoselectivity is a hallmark of the binding of ligands to β-adrenergic receptors and has been consistently demonstrated in various experimental systems, including canine myocardium and human lymphocytes. nih.govduke.edu

Binding studies using radiolabeled (-) [3H]alprenolol have been instrumental in characterizing the β-adrenergic receptor. These studies reveal that the binding of the (S)-isomer is rapid, reversible, and saturable. nih.govnih.gov The dissociation constant (KD) for (S)-alprenolol at the β-adrenergic receptor has been determined to be in the low nanomolar range, typically between 7 and 11 nM. nih.govresearchgate.net

The critical difference between the enantiomers lies in their binding affinity. Research has shown that the (S)-isomer of β-adrenergic antagonists and agonists is substantially more potent in competing for receptor binding sites than the (R)-isomer. nih.govnih.gov The difference in potency is often dramatic, with the (S)-enantiomer being at least two orders of magnitude (100-fold) more potent. nih.govresearchgate.net Some studies have reported that the (-)-stereoisomers of various β-adrenergic ligands are anywhere from 9- to 300-fold more potent than their corresponding (+)-stereoisomers in both binding assays and the activation of adenylate cyclase. duke.edunih.gov This marked difference underscores that the specific three-dimensional conformation of the (S)-isomer is crucial for optimal interaction with the receptor's binding pocket.

The functional consequences of this differential binding affinity are significant. The antagonistic effect of alprenolol on the β-adrenergic receptor, such as the inhibition of isoproterenol-stimulated adenylate cyclase, is almost entirely attributable to the (S)-enantiomer. nih.gov The (R)-isomer shows very little to no significant blocking activity at concentrations where the (S)-isomer is highly effective.

Table 2: Enantiomeric Comparison of Alprenolol Binding to β-Adrenergic Receptors

| Enantiomer | Common Designation | Relative Binding Potency | Dissociation Constant (KD) | Functional Activity (Antagonism) |

|---|---|---|---|---|

| (S)-Alprenolol | (-)-Alprenolol | High (9 to 300-fold > (R)-form) duke.edunih.gov | ~7-11 nM nih.govresearchgate.net | Potent Antagonist |

| (R)-Alprenolol | (+)-Alprenolol | Low | Significantly higher than (S)-form | Weak to negligible |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Stereospecificity of Alprenolol's Pharmacological Activity at Beta-Adrenergic Receptors

A fundamental aspect of alprenolol's pharmacology is its stereospecificity, a common feature among drugs that interact with chiral biological macromolecules like G-protein coupled receptors. The alprenolol (B1662852) molecule possesses a chiral center at the carbon atom bearing the hydroxyl group in the propanolamine (B44665) side chain. This results in two enantiomers, (S)-alprenolol and (R)-alprenolol.

Research has consistently demonstrated that the pharmacological activity of alprenolol resides almost exclusively in the (S)-enantiomer. Studies utilizing radiolabeled alprenolol, specifically (-) [3H]alprenolol (the levorotatory enantiomer, corresponding to the S configuration), have shown that it binds to β-adrenergic receptors with significantly higher affinity than its (+) counterpart. nih.govpnas.orgresearchgate.netnih.gov In fact, the (-) stereoisomers of β-adrenergic antagonists, including alprenolol, have been found to be 9- to 300-fold more potent than their corresponding (+) stereoisomers in binding to these receptors. nih.govduke.edu This marked difference in potency underscores the precise three-dimensional arrangement of functional groups required for optimal interaction with the receptor's binding pocket. The higher affinity of the (S)-enantiomer is attributed to its ability to form a more favorable and stable complex with the receptor, leading to a more effective blockade of endogenous catecholamine binding.

Identification of Critical Structural Motifs for Receptor Binding and Efficacy

The molecular structure of alprenolol contains several key motifs that are crucial for its interaction with β-adrenergic receptors. SAR studies have dissected the molecule to identify the specific contributions of these different components to receptor binding and functional activity.

The aryloxypropanolamine scaffold is a hallmark of many β-blockers, including alprenolol. nih.gov This core structure consists of an aromatic ring linked to a propanolamine side chain via an ether oxygen. Within this scaffold, several interactions are critical:

The Hydroxy-Amine Motif: Crystal structures of the human β2 adrenergic receptor in complex with alprenolol have revealed that the hydroxyl group and the secondary amine of the propanolamine side chain form a conserved hydrogen bond network with the receptor. rcsb.org Specifically, the protonated amine interacts with an aspartic acid residue (Asp113) in transmembrane helix 3 (H3), while the β-hydroxyl group forms hydrogen bonds with both Asp113 at H3 and an asparagine residue (Asn293) in H6. plos.org These interactions are vital for anchoring the ligand within the binding pocket.

The N-Alkyl Substituent: The isopropyl group attached to the nitrogen atom of the propanolamine side chain is another critical determinant of β-adrenergic activity. The size and nature of this substituent are crucial for receptor recognition and affinity. The presence of a bulky group like isopropyl is a common feature among β-antagonists and contributes to their high affinity for the receptor.

Design, Synthesis, and Pharmacological Evaluation of (S)-Alprenolol Tartrate Analogs

Building upon the foundational SAR knowledge, researchers have designed, synthesized, and pharmacologically evaluated a multitude of (S)-Alprenolol tartrate analogs to further probe the intricacies of receptor-ligand interactions and to develop new ligands with desired properties.

Systematic modifications of the alprenolol core have provided valuable insights. Key areas of modification have included the N-alkyl substituent, the aromatic ring, and the propanolamine side chain. For instance, altering the N-alkyl group has been shown to significantly impact receptor affinity. pa2online.org Similarly, modifications to the aromatic ring, such as changing the substituent or its position, can modulate both affinity and selectivity for β1 versus β2 receptors. Shortening the propanolamine side chain by one carbon atom in the related compound propranolol (B1214883) resulted in a significant decrease in affinity for β-adrenergic sites, highlighting the importance of the chain length for optimal interaction. nih.gov

Detailed studies have been conducted to understand the effects of various substituents on the pharmacological profile of alprenolol analogs. One study systematically investigated the impact of the N-alkyl substituent on the affinity of alprenolol analogues for human β1- and β2-adrenoceptors. pa2online.org The findings from this research are summarized in the table below.

| Substituent (R) | Alprenolol Analogue | pKi (β1) | pKi (β2) |

|---|---|---|---|

| Isopropyl (Parent Compound) | 1a | 8.64 ± 0.04 | 9.10 ± 0.05 |

| tert-Butyl | 1b | 8.83 ± 0.03 | 9.21 ± 0.04 |

| H (Primary Amine) | 1c | 6.32 ± 0.09 | 6.46 ± 0.10 |

| Methyl | 1d | 7.11 ± 0.07 | 7.55 ± 0.06 |

| Ethyl | 1e | 7.93 ± 0.05 | 8.45 ± 0.06 |

| Cyclopropyl | 1h | 7.72 ± 0.06 | 8.01 ± 0.08 |

| Cyclopentyl | 1j | 8.19 ± 0.04 | 8.44 ± 0.04 |

| 3,4-Dimethoxyphenethyl | 1l | 8.21 ± 0.03 | 8.21 ± 0.04 |

The data reveals several key trends. Analogs with a primary amine (1c) exhibited the lowest affinity. pa2online.org Methylation of the primary amine (1d) slightly increased affinity for the β2-AR, and further homologation to an ethyl substituent (1e) increased affinity for both receptors, with ethyl being the optimal length for linear N-alkyl groups. pa2online.org Branched substituents, particularly the tert-butyl group (1b), resulted in the highest affinities, even improving upon the parent compound. pa2online.org Interestingly, the introduction of a 3,4-dimethoxyphenethyl group (1l) rendered the compound non-selective, whereas most other analogs displayed β2-selectivity. pa2online.org

Implications of SAR Findings for the Rational Design of Novel Beta-Adrenergic Ligands

The comprehensive SAR data generated from studies on alprenolol and its analogs have profound implications for the rational design of new β-adrenergic ligands. nih.gov By understanding the specific structural requirements for high-affinity binding and the features that govern subtype selectivity, medicinal chemists can design new molecules with improved therapeutic profiles.

For example, the knowledge that a bulky, branched N-alkyl substituent like tert-butyl enhances affinity can be leveraged in the design of more potent antagonists. pa2online.org The observation that modifications to the aromatic ring can influence β1/β2 selectivity provides a pathway for developing more cardioselective or, conversely, non-selective agents depending on the therapeutic goal. The aryloxypropanolamine scaffold of alprenolol has served as a template for the development of a wide array of β-blockers, and ongoing research continues to explore novel substitutions on this core structure to fine-tune pharmacological activity. nih.gov These efforts aim to create ligands that are not only potent and selective but also possess desirable pharmacokinetic and pharmacodynamic properties.

Computational and Theoretical Studies in Support of S Alprenolol Tartrate Research

Molecular Docking Simulations of (S)-Alprenolol Tartrate with Beta-Adrenergic Receptor Crystal Structures

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For (S)-Alprenolol, docking simulations have been performed using high-resolution crystal structures of beta-adrenergic receptors (βARs), such as the human β2-adrenergic receptor (PDB ID: 3NYA), to understand the structural basis of its antagonist activity. researchgate.net

Docking studies and analysis of the crystal structure reveal a network of non-covalent interactions that stabilize (S)-Alprenolol within the orthosteric binding pocket of the β2AR. The amine group of the ligand, which is protonated at physiological pH, forms a crucial salt bridge with the carboxylate side chain of a highly conserved aspartic acid residue, Asp113, located in transmembrane helix 3 (TM3). researchgate.net The hydroxyl group on the propanolamine (B44665) chain of (S)-Alprenolol establishes a key hydrogen bond network with the receptor. researchgate.net

Beyond these polar interactions, the aromatic moiety of (S)-Alprenolol engages in significant hydrophobic and van der Waals interactions with surrounding nonpolar residues. The 2-allyl-benzene group fits into a hydrophobic pocket, where it interacts with residues such as Tyr308 and Phe193. researchgate.net Specifically, the head group of alprenolol (B1662852) is stabilized at the binding site through a π-stacking interaction with Phe290 in helix 6. nih.gov These interactions are critical for the high affinity of (S)-Alprenolol for the receptor.

| Interaction Type | (S)-Alprenolol Moiety | β2AR Interacting Residues | Reference |

|---|---|---|---|

| Salt Bridge / Ionic | Ammonium Group | Asp113 (TM3) | researchgate.net |

| Hydrogen Bond | Hydroxy-amine Motif | Conserved H-bond network | researchgate.net |

| π-Stacking | Benzene Ring | Phe290 (TM6) | nih.gov |

| Hydrophobic | 2-allyl-benzene Group | Tyr308 (TM7), Phe193 (ECL2), Ala200 (TM5), His296 (TM6), Val297 (TM6) | researchgate.net |

Computational simulations consistently predict a binding pose for (S)-Alprenolol that matches the one observed in the experimental crystal structure. researchgate.netsemanticscholar.org This crystallographic pose is considered the most energetically favorable and stable conformation within the binding pocket.

However, unbiased molecular dynamics simulations, which can capture the entire binding process, have revealed that (S)-Alprenolol may transiently adopt alternative, metastable poses within the binding pocket before settling into the final, crystallographically observed conformation. researchgate.net These alternative poses still maintain the critical salt bridge with Asp113 but differ in the precise orientation of the aromatic ring system. researchgate.net The existence of these intermediate states highlights the dynamic nature of the ligand binding process.

Molecular Dynamics Simulations of Receptor-Ligand Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex, allowing for the analysis of its stability and conformational changes over time. All-atom MD simulations have been performed on the (S)-Alprenolol-β2AR complex, often embedded in a lipid bilayer with explicit solvent to mimic the cellular environment. semanticscholar.orgpageplace.de

MD simulations starting with (S)-Alprenolol in its crystallographic pose show that this conformation remains stable for the duration of the simulations, which can extend into the microsecond timescale. researchgate.net This stability confirms that the observed interactions form a persistent and energetically favorable network.

Furthermore, unbiased simulations have successfully captured the spontaneous binding of (S)-Alprenolol to the β2AR. semanticscholar.org These simulations show a dominant binding pathway where the ligand first associates with a region termed the "extracellular vestibule," enclosed by extracellular loops (ECLs) 2 and 3 and helices 5-7. researchgate.netsemanticscholar.org From this vestibule, it moves into the binding pocket. The calculated binding energy from such simulations for dihydroalprenolol, a closely related ligand, was -13.4 ± 1.6 kcal/mol, which is in close agreement with the experimentally determined value of -12.2 kcal/mol, validating the accuracy of the simulation approach. semanticscholar.org

Different ligands (agonists, antagonists, inverse agonists) can stabilize distinct conformational states of a G protein-coupled receptor (GPCR). MD simulations are used to explore these ligand-induced changes. In simulations of the β2AR-Gs protein complex, the antagonist (S)-Alprenolol was compared to an agonist (BI-167107) and an inverse agonist (ICI 118,551). pageplace.de The results indicated that the inverse agonist could induce a shift in the β2AR from an active to an inactive conformation. In contrast, the (S)-Alprenolol-bound receptor maintained a conformation similar to the agonist-bound and unliganded forms in that specific simulation, suggesting that as a neutral antagonist, it does not actively promote an inactive state but rather prevents the transition to a fully active, Gs-protein-coupled state. pageplace.de

| Simulation Aspect | Key Finding for (S)-Alprenolol-β2AR | Reference |

|---|---|---|

| Binding Pose Stability | The crystallographic pose remains stable throughout microsecond-scale simulations. | researchgate.net |

| Binding Pathway | Enters via an "extracellular vestibule" before reaching the main binding pocket. | researchgate.netsemanticscholar.org |

| Receptor Conformation | Maintains a relatively stable, non-fully-active conformation of the receptor. | pageplace.de |

| Binding Energy (related compound) | Calculated binding energy (-13.4 kcal/mol) aligns well with experimental data (-12.2 kcal/mol). | semanticscholar.org |

Quantum Chemical Calculations for Stereoelectronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule like (S)-Alprenolol. These methods provide insights into the molecule's charge distribution, orbital energies, and chemical reactivity, which underpin its interaction with the biological target.

DFT studies on a series of beta-blockers, including alprenolol, have been used to calculate global chemical reactivity parameters. semanticscholar.org Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity. semanticscholar.org

| Quantum Chemical Parameter | Significance | Finding for Alprenolol | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. A larger gap suggests higher stability. | Alprenolol has a large band gap, indicating good stability. | semanticscholar.org |

| Chemical Hardness (η) | Measures resistance to deformation or change in electron distribution. | High value, supporting the conclusion of high stability. | semanticscholar.org |

| Chemical Softness (σ) | Reciprocal of hardness; indicates higher reactivity. | Low value (~0.1), suggesting low chemical reactivity. | semanticscholar.org |

| Electrostatic Potential | Maps charge distribution and predicts sites for electrostatic interactions. | Relevant for understanding interactions with receptor binding site. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Analog Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique instrumental in modern drug discovery, aiming to correlate the physicochemical properties of a series of compounds with their biological activities. In the context of (S)-Alprenolol and its analogs, QSAR studies are pivotal for understanding the structural requirements for potent β-adrenergic receptor antagonism and for guiding the rational design of new, potentially more effective or selective molecules. These studies mathematically model the relationship between chemical structure and biological function, thereby enabling the prediction of the activity of novel, unsynthesized analogs.

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds, such as aryloxypropanolamine β-blockers, are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be steric, electronic, hydrophobic, or topological in nature. By developing a statistically robust mathematical equation, researchers can predict the activity of new compounds based solely on their calculated descriptors.

In the field of β-adrenoceptor antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. nih.gov These approaches provide a three-dimensional representation of the molecule's properties and how they interact with the receptor's binding site.

CoMFA: Calculates the steric and electrostatic fields around a set of aligned molecules. The resulting contour maps highlight regions where bulky groups or specific electronic charges would likely increase or decrease biological activity.

CoMSIA: Extends the CoMFA principle by calculating additional descriptor fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. This provides a more detailed understanding of the ligand-receptor interactions. nih.gov

A typical QSAR study on β-blocker analogs involves aligning a series of molecules with known activities and then generating CoMFA and CoMSIA models. The predictive power of these models is rigorously validated using statistical metrics. The coefficient of determination (r²) indicates how well the model fits the training data, while the cross-validated coefficient (q²) assesses its internal predictive capability. nih.gov An external validation using a test set of compounds (r²_test) is crucial to confirm the model's ability to predict the activity of new molecules. nih.gov

The insights gained from these models are invaluable. For instance, QSAR studies on selective aryloxypropanolamines have elucidated the specific steric and electronic features that govern their anti-diabetic and anti-obesity profiles. nih.gov The contour maps generated can guide medicinal chemists in modifying the structure of (S)-Alprenolol to enhance its desired activity or selectivity for a specific β-adrenoceptor subtype. nih.gov

| Model Type | Key Descriptors | r²_ncv (Non-cross-validated) | q² (Cross-validated r²) | r²_test (External Validation) |

| CoMFA | Steric, Electrostatic | 0.993 | 0.537 | 0.865 |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-Bond Acceptor | 0.984 | 0.674 | 0.918 |

This table presents representative statistical values from 3D-QSAR studies on aryloxypropanolamine compounds, the class to which (S)-Alprenolol belongs, demonstrating the high predictive power of the generated models. nih.gov

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is another powerful computational strategy that complements QSAR in the quest for novel ligands. A pharmacophore is an abstract three-dimensional arrangement of essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For (S)-Alprenolol and related β-blockers, a pharmacophore model represents the key interaction points within the binding pocket of the β-adrenergic receptor.

The development of a pharmacophore model for β-adrenoceptor antagonists typically involves analyzing a set of known active ligands. The common chemical features responsible for their activity are identified and mapped into a 3D model. For β-blockers, these features consistently include:

An Aromatic Ring: This feature engages in π-π stacking or hydrophobic interactions with aromatic residues in the receptor.

A Hydrogen-Bond Acceptor: Often the ether oxygen in the aryloxypropanolamine scaffold, which interacts with a hydrogen-bond donor group on the receptor.

A Hydrogen-Bond Donor: The hydroxyl group on the propanolamine side chain is a critical hydrogen-bond donor.

A Positive Ionizable Feature: The secondary amine in the side chain is protonated at physiological pH and forms a crucial ionic bond with an acidic residue (e.g., Aspartate) in the receptor. nih.gov

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query for virtual screening. nih.gov Virtual screening is a computational technique used to search large databases of chemical compounds to identify molecules that are most likely to bind to a drug target. crsp.dzcerist.dznih.gov Instead of physically testing millions of compounds, researchers can computationally filter them based on their fit to the pharmacophore model. nih.gov

The process involves:

Database Preparation: A large library of compounds, such as the ZINC database, is prepared in a 3D format, with multiple possible conformations generated for each molecule. mdpi.com

Pharmacophore Searching: The pharmacophore model is used as a filter to rapidly screen the database. Only molecules that contain the defined features with the correct 3D spatial arrangement are retained. mdpi.com

Hit Refinement: The initial list of "hits" can be further refined using other methods, such as molecular docking, to predict the binding pose and estimate the binding affinity more accurately.

This approach has successfully identified novel scaffolds for various G protein-coupled receptors. nih.gov For β-adrenergic receptors, pharmacophore-guided virtual screening can uncover new compounds that are structurally distinct from known β-blockers but still satisfy the essential binding requirements, offering potential leads for developing new therapeutics. nih.gov

| Pharmacophoric Feature | Description | Role in Receptor Binding |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine) in the binding pocket. |

| Hydrogen-Bond Acceptor (HBA) | An electronegative atom (e.g., oxygen). | Forms a hydrogen bond with a donor group on the receptor, such as the side chain of Serine or Threonine. |

| Hydrogen-Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom. | Forms a critical hydrogen bond with an acceptor group on the receptor, anchoring the ligand. |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH (e.g., a secondary amine). | Forms a strong ionic interaction with a negatively charged amino acid residue (e.g., Aspartate) in the receptor. |

This table summarizes the key chemical features of a typical pharmacophore model developed for β-adrenergic receptor antagonists like (S)-Alprenolol. nih.gov

Advanced in Vitro Mechanistic Investigations

Studies on Beta-Adrenergic Receptor Dimerization and Oligomerization in the Presence of (S)-Alprenolol Tartrate

The role of G protein-coupled receptors (GPCRs), including beta-adrenergic receptors, forming dimers and higher-order oligomers is an area of significant research, as these complexes can influence receptor signaling and pharmacology. However, in vitro studies specifically investigating the direct effects of (S)-Alprenolol tartrate on the dimerization or oligomerization state of beta-adrenergic receptors are not extensively detailed in the current body of scientific literature. While molecular dynamics simulations have provided insight into the binding pathways of alprenolol (B1662852) to the β2-adrenergic receptor (β2AR), this research has primarily focused on the monomeric receptor-ligand interaction rather than its influence on receptor assembly. researchgate.netFurther dedicated biophysical and pharmacological studies are required to elucidate whether (S)-Alprenolol tartrate binding promotes, inhibits, or has a neutral effect on the formation of beta-adrenergic receptor dimers and oligomers.

Modulation of Receptor Trafficking and Internalization Pathways

(S)-Alprenolol tartrate demonstrates a multifaceted role in modulating the trafficking of beta-adrenergic receptors. As a classical antagonist, it can prevent the internalization typically induced by agonists. For instance, treatment with alprenolol has been shown to restore β1-adrenergic receptor density at the cell surface following agonist-induced downregulation. nih.gov Conversely, prolonged exposure to (S)-Alprenolol can independently induce receptor downregulation. In vitro studies using S49 lymphoma and BC3H-1 muscle cell lines demonstrated that treatment with alprenolol (10-100 nM) for 16-20 hours resulted in a 20-70% decrease in beta-adrenergic receptor numbers. nih.govThis effect was found to be stereoselective, with the (-)-enantiomer being more potent. nih.govMechanistically, this antagonist-induced downregulation in S49 cells requires the presence of the alpha-subunit of the Gs protein (Gαs), indicating a specific signaling pathway dependence. nih.gov

| Cell Line | (S)-Alprenolol Concentration | Incubation Time | Receptor Downregulation (%) | Reference |

|---|---|---|---|---|

| S49 Lymphoma Cells | 10-100 nM | 16-20 hours | 20-70% | < nih.gov/td> |

| BC3H-1 Muscle Cells | 10-100 nM | 16-20 hours | 20-70% | < nih.gov/td> |

Investigation of Receptor Desensitization and Resensitization Mechanisms

The interaction of (S)-Alprenolol with receptor desensitization mechanisms is more complex than that of a simple antagonist. Desensitization is a process that terminates G protein signaling, often involving G protein-coupled receptor kinase (GRK) phosphorylation of the receptor and the subsequent binding of β-arrestin. nih.govnih.govWhile alprenolol blocks agonist-induced, G protein-mediated signaling, it exhibits biased agonism by selectively activating β-arrestin-dependent pathways. nih.govnih.gov In vitro studies in HEK293 cells expressing the β1-adrenergic receptor have shown that alprenolol, while acting as a classical antagonist for G protein signaling, induces GRK-mediated phosphorylation of the receptor. nih.govThis phosphorylation leads to the recruitment of β-arrestin to the receptor. nih.govnih.govThis β-arrestin recruitment, in turn, initiates a G protein-independent signaling cascade, including the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govThis demonstrates that (S)-Alprenolol can stabilize a receptor conformation that, while blocking G protein coupling, actively promotes signaling pathways traditionally associated with desensitization. nih.gov

| Ligand | Effect on G Protein Pathway | Effect on β-Arrestin Pathway | Downstream Consequence | Reference |

|---|---|---|---|---|

| (S)-Alprenolol | Antagonist (Blocks signaling) | Agonist (Promotes β-arrestin recruitment) | EGFR Transactivation | < nih.govnih.gov/td> |

| Isoproterenol (Agonist) | Agonist (Stimulates signaling) | Agonist (Promotes β-arrestin recruitment) | G protein signaling and subsequent desensitization | < nih.gov/td> |

Identification and Characterization of Off-Target Interactions at the Molecular Level (if supported by in vitro evidence)

Beyond its primary activity at beta-adrenergic receptors, in vitro evidence has firmly established that (S)-Alprenolol interacts with other molecular targets. The most well-documented off-target activity is its antagonism of serotonin (B10506) receptors. nih.govnih.govSpecifically, alprenolol is recognized as an antagonist of the 5-HT1A and 5-HT1B serotonin receptor subtypes. nih.govThis interaction is significant as these receptors are involved in a wide range of neurological processes.

Furthermore, research has explored the effects of alprenolol on other targets, such as voltage-gated potassium channels. One study investigated the interaction of alprenolol with human Kv1.3 channels, which are involved in T lymphocyte activation. The study found that alprenolol had a concentration-dependent dual effect, increasing hKv1.3 currents at low concentrations and inhibiting them at higher concentrations. nih.gov

| Off-Target | Molecular Effect | Supporting In Vitro Evidence | Reference |

|---|---|---|---|

| 5-HT1A Receptor | Antagonist | Demonstrated to be an efficient 5-HT1A blocker. | < nih.govnih.gov/td> |

| 5-HT1B Receptor | Antagonist | Identified as a 5-HT1B receptor antagonist. | < nih.gov/td> |

| Human Kv1.3 Channel | Concentration-dependent modulation (potentiation and inhibition) | Electrophysiological studies in Xenopus oocytes. | < nih.gov/td> |

Future Research Directions and Unexplored Avenues for S Alprenolol Tartrate

Development of Next-Generation Research Probes Based on the (S)-Alprenolol Tartrate Scaffold

The (S)-Alprenolol structure provides a robust foundation for the design of sophisticated research probes to investigate β-adrenergic receptor dynamics. Future efforts in this area are likely to focus on the creation of fluorescent and photoaffinity labels.

Fluorescent Probes: Attaching fluorophores to the alprenolol (B1662852) molecule can enable real-time visualization of receptor distribution, trafficking, and kinetics in living cells. pubcompare.aiabcam.com For instance, compounds like Alprenolol-TAMRA, a fluorescently labeled derivative, serve as powerful tools for such studies. pubcompare.ai However, a significant challenge is overcoming non-specific binding. One study found that the fluorescent probe alprenolol-NBD exhibited high affinity not only for β2-adrenergic receptors but also for non-receptor binding sites, complicating the interpretation of visualization experiments. nih.gov Therefore, a key research direction is the design of new fluorescent analogs with improved specificity and optimized photophysical properties to minimize background signal and accurately report on receptor behavior.

Photoaffinity and Affinity Labels: The development of alprenolol derivatives containing photoreactive or chemically reactive groups can facilitate the irreversible labeling and subsequent identification of receptor binding pockets. These "affinity labels" can be instrumental in structural biology studies aimed at mapping ligand-receptor interactions in detail. Research into new alkylating ligands with high affinity for beta-adrenoceptors, which can irreversibly bind to the receptor, represents a promising avenue for creating such probes for in vivo studies. nih.gov

Application of Advanced Computational Methodologies for Deeper Mechanistic Understanding

Advanced computational techniques, such as molecular dynamics (MD) simulations and in silico docking, offer unprecedented insight into the molecular mechanisms of (S)-Alprenolol tartrate's interaction with its receptor targets.

Molecular Dynamics Simulations: Unbiased all-atom MD simulations have successfully captured the spontaneous binding of (S)-alprenolol to the β2-adrenergic receptor (β2AR), revealing the entire process from initial association to the adoption of the final crystallographic pose. researchgate.net These simulations have identified a dominant binding pathway where the ligand navigates between extracellular loops to reach the binding pocket. researchgate.netresearchgate.net Future simulations can build upon this by exploring the influence of membrane composition, allosteric modulators, and receptor mutations on the binding kinetics and pathway. Such studies can provide a deeper understanding of the energetic barriers and metastable intermediate states that govern ligand recognition and binding. researchgate.netresearchgate.net

Computational Docking and Pharmacophore Modeling: Docking studies are crucial for predicting the binding orientation of alprenolol and its analogs within the receptor's orthosteric site. plos.orgnjppp.comnih.gov By combining docking with techniques like ANM-restrained-MD, researchers can generate conformational ensembles of the receptor to identify binding modes for various ligands. plos.org Future research can utilize these methods to screen virtual libraries of novel alprenolol analogs, prioritizing candidates with desired binding affinities and selectivities. Furthermore, pharmacophore models derived from these computational studies can guide the rational design of new compounds with tailored pharmacological profiles. ias.ac.in

Table 1: Key Amino Acid Interactions in (S)-Alprenolol Binding to β-Adrenergic Receptors Identified Through Computational Studies

| Interacting Residue | Helix/Loop Location | Type of Interaction | Reference |

| Asp113 | Transmembrane Helix 3 (H3) | Salt Bridge with Ammonium Group | researchgate.net |